Phenoxy-d5-acetic Acid

Übersicht

Beschreibung

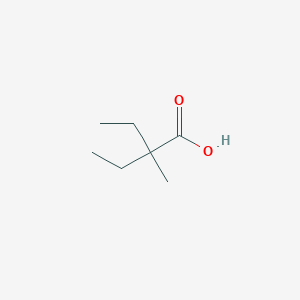

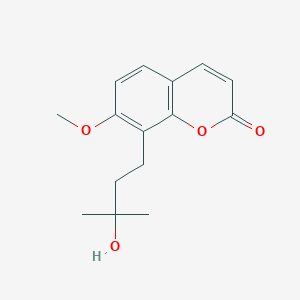

Phenoxy-d5-acetic Acid is a deuterium labeled derivative of phenoxyacetic acid, a synthetic plant hormone that is used to promote growth and regulate fruit set in a variety of crops, including tomatoes, grapes, and strawberries .

Synthesis Analysis

Phenoxy acetic acid can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .Molecular Structure Analysis

The molecular formula of Phenoxy-d5-acetic Acid is C8H3D5O3 . It has an average mass of 157.178 Da and a mono-isotopic mass of 157.078735 Da .Chemical Reactions Analysis

Phenoxy acetic acid is often known to be monocarboxylic acid, which is the glycolic acid O-phenyl derivative . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .Physical And Chemical Properties Analysis

Phenoxy-d5-acetic acid is a colorless to pale yellow liquid with a slight odor . It has a molecular weight of 192.26 g/mol and a boiling point of 245 °C . It is soluble in water and most organic solvents, and is stable under normal storage conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Anti-Inflammatory Agents

Phenoxy-d5-acetic Acid: derivatives have been explored for their potential as selective COX-2 inhibitors, which play a crucial role in treating inflammation . These compounds have shown promise in reducing negative side effects associated with non-selective COX inhibitors. For instance, certain derivatives demonstrated significant COX-2 inhibition with IC50 values in the low micromolar range, indicating their potential as powerful pharmacological agents .

Antioxidant Activity

Derivatives of Phenoxy-d5-acetic Acid have been synthesized and evaluated for their antioxidant effects. Studies using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging have shown that these compounds possess notable antioxidant properties . This suggests their utility in combating oxidative stress-related diseases.

Medicinal Chemistry Research

In medicinal chemistry, Phenoxy-d5-acetic Acid derivatives are used to study drug utilization and biological effects based on molecular interactions . They serve as a foundation for designing new pharmaceuticals or improving existing ones, focusing on safety and efficacy to enhance life quality.

Chemical Diversity Exploration

The chemical diversity of Phenoxy-d5-acetic Acid and its derivatives, such as chalcone, indole, and quinoline, is of great interest. A comprehensive literature survey has provided insights into pharmacologically interesting compounds of widely different compositions, offering opportunities for chemists to design new derivatives .

Bio-Pharmacological Inquiry

Research into Phenoxy-d5-acetic Acid derivatives includes comprehensive bio-pharmacological inquiry. This involves assessing the selectivity toward COX-1/COX-2 enzymes, evaluating anti-inflammatory effects, and examining pain-relieving effects, histological changes, and toxicological properties .

Organic Synthesis

Phenoxy-d5-acetic Acid: is a valuable compound in organic synthesis. It serves as a building block for creating various chemical entities, which can be further modified to produce a range of biologically active substances .

Wirkmechanismus

Target of Action

Phenoxy-d5-acetic Acid primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation .

Mode of Action

Phenoxy-d5-acetic Acid interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Phenoxy-d5-acetic Acid is the arachidonic acid pathway . By inhibiting COX-2, Phenoxy-d5-acetic Acid reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Pharmacokinetics

It’s known that the compound is readily soluble in ether, glacial acetic acid, and ethanol , which may influence its bioavailability.

Result of Action

The inhibition of COX-2 by Phenoxy-d5-acetic Acid leads to a significant reduction in the production of prostaglandins . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenoxy-d5-acetic Acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including Phenoxy-d5-acetic Acid, and their metabolites throughout the environment This can potentially affect the compound’s action and efficacy

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

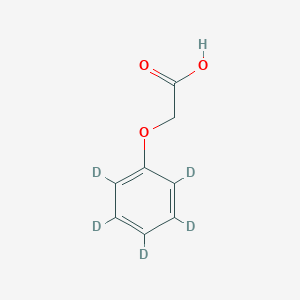

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595398 | |

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxy-d5-acetic Acid | |

CAS RN |

154492-74-7 | |

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)

![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)